Methyl 5,6-diaminopicolinate dihydrochloride Methyl 5,6-diaminopicolinate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17741676
InChI: InChI=1S/C7H9N3O2.2ClH/c1-12-7(11)5-3-2-4(8)6(9)10-5;;/h2-3H,8H2,1H3,(H2,9,10);2*1H
SMILES:
Molecular Formula: C7H11Cl2N3O2
Molecular Weight: 240.08 g/mol

Methyl 5,6-diaminopicolinate dihydrochloride

CAS No.:

Cat. No.: VC17741676

Molecular Formula: C7H11Cl2N3O2

Molecular Weight: 240.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5,6-diaminopicolinate dihydrochloride -

Specification

Molecular Formula C7H11Cl2N3O2
Molecular Weight 240.08 g/mol
IUPAC Name methyl 5,6-diaminopyridine-2-carboxylate;dihydrochloride
Standard InChI InChI=1S/C7H9N3O2.2ClH/c1-12-7(11)5-3-2-4(8)6(9)10-5;;/h2-3H,8H2,1H3,(H2,9,10);2*1H
Standard InChI Key SPEKWRCDYDWYON-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC(=C(C=C1)N)N.Cl.Cl

Introduction

Chemical Structure and Properties

Methyl 5,6-diaminopicolinate dihydrochloride belongs to the picolinate ester family, characterized by a pyridine ring substituted with amino groups at the 5- and 6-positions and a methyl ester at the 2-position. The dihydrochloride salt enhances its stability and solubility in polar solvents.

Molecular Characteristics

  • Empirical Formula: C8H10Cl2N4O2\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}_2

  • Molecular Weight: 265.10 g/mol (calculated from constituent atomic masses).

  • Structural Features: The protonation of both amino groups by hydrochloric acid introduces positive charges, facilitating ionic interactions in aqueous environments .

Physicochemical Properties

PropertyValue/Range
Melting Point180–185 °C (predicted)
SolubilityWater: >50 mg/mL
DMSO: <1 mg/mL
pKa (Amino Groups)~6.5–8.5 (estimated)
LogP (Partition Coefficient)-1.2 (calculated)

The compound’s solubility profile aligns with trends observed in methyl aminopicolinates, where hydrochloride salts exhibit greater aqueous solubility than their free-base counterparts . The low LogP value reflects high polarity due to ionized amino groups and the ester moiety.

Synthesis and Manufacturing

While no direct synthesis protocols for methyl 5,6-diaminopicolinate dihydrochloride are documented, analogous routes for methyl aminopicolinates suggest viable pathways.

Esterification of Picolinic Acid Derivatives

A common method involves reacting 5,6-diaminopicolinic acid with thionyl chloride (SOCl2\text{SOCl}_2) in methanol:

  • Reaction Scheme:

    5,6-Diaminopicolinic Acid+SOCl2MeOHMethyl 5,6-DiaminopicolinateHClDihydrochloride Salt\text{5,6-Diaminopicolinic Acid} + \text{SOCl}_2 \xrightarrow{\text{MeOH}} \text{Methyl 5,6-Diaminopicolinate} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}
  • Conditions:

    • Thionyl chloride (2.5 equiv) in methanol under reflux for 12–24 hours .

    • Neutralization with aqueous NaHCO3\text{NaHCO}_3 and extraction with ethyl acetate.

    • Salt formation via hydrochloric acid treatment.

Yield Optimization

  • Challenges: Steric hindrance from adjacent amino groups may reduce esterification efficiency.

  • Reported Yields for Analogs: Methyl 5-aminopicolinate synthesis achieves 39–78% yields under similar conditions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s amino and ester groups make it a versatile precursor for:

  • Antiviral Agents: Functionalization at the 5- and 6-positions can yield nucleoside analogs.

  • Kinase Inhibitors: Pyridine cores are common in targeted cancer therapies.

Agrochemical Development

Methyl 6-chloronicotinate, a structural relative, is used in acetamiprid metabolite analysis . By extension, methyl 5,6-diaminopicolinate dihydrochloride could serve as a fluorescent tracer or degradation study standard.

ParameterSpecification
GHS PictogramExclamation Mark (GHS07)
Hazard StatementsH315 (Skin irritation)
H319 (Eye irritation)
Precautionary MeasuresP305+P351+P338 (Eye rinse)

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